Ethyl 5-chloro-2-fluoro-4-methoxybenzoate
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Overview
Description
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate: is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoro-4-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-chloro-2-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of new substituted derivatives.
Hydrolysis: Formation of 5-chloro-2-fluoro-4-methoxybenzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro, fluoro, and methoxy groups can affect its binding affinity and specificity for these targets.
Comparison with Similar Compounds
- Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate
- Ethyl 5-chloro-2-fluoro-4-methylbenzoate
- Ethyl 5-chloro-2-fluoro-4-ethoxybenzoate
Comparison: Ethyl 5-chloro-2-fluoro-4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct properties in terms of solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C10H10ClFO3 |
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Molecular Weight |
232.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
CJLSWPHKKCROSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)Cl |
Origin of Product |
United States |
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